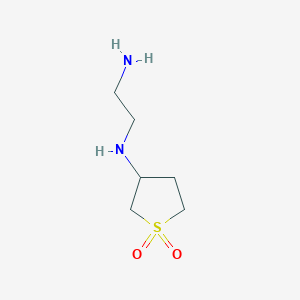

N'-(1,1-dioxothiolan-3-yl)ethane-1,2-diamine

Description

N'-(1,1-Dioxothiolan-3-yl)ethane-1,2-diamine is a substituted ethylenediamine derivative featuring a 1,1-dioxothiolan-3-yl group (a sulfone-containing tetrahydrothiophene ring) as a substituent. The compound has been explored in pharmaceutical and materials science research, particularly in coordination chemistry and as a precursor for bioactive molecules . Synonyms include N~1~-(1,1-dioxidotetrahydro-3-thienyl)-N~2~,N~2~-dimethyl-1,2-ethanediamine and N'-(1,1-Dioxidotetrahydrothiophen-3-yl)-N,N-dimethylethane-1,2-diamine .

Properties

IUPAC Name |

N'-(1,1-dioxothiolan-3-yl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S/c7-2-3-8-6-1-4-11(9,10)5-6/h6,8H,1-5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQPFWVFPFIZQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1,1-dioxothiolan-3-yl)ethane-1,2-diamine typically involves the condensation of a thiolane derivative with ethane-1,2-diamine. One common method includes the reaction of 3-chloropropane-1,2-diol with thiourea to form the thiolane ring, followed by oxidation to introduce the dioxo functionality. The resulting intermediate is then reacted with ethane-1,2-diamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of N’-(1,1-dioxothiolan-3-yl)ethane-1,2-diamine may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N’-(1,1-dioxothiolan-3-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

Oxidation: The thiolane ring can be further oxidized to introduce additional oxygen functionalities.

Reduction: The dioxo groups can be reduced to form hydroxyl groups.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of hydroxylated thiolane derivatives.

Substitution: Formation of N-substituted ethane-1,2-diamine derivatives.

Scientific Research Applications

N’-(1,1-dioxothiolan-3-yl)ethane-1,2-diamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials with specific functional properties.

Mechanism of Action

The mechanism of action of N’-(1,1-dioxothiolan-3-yl)ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiolane ring and amino groups enable it to form covalent bonds with active site residues, thereby modulating enzyme activity. Additionally, the dioxo groups may participate in redox reactions, influencing cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Ethane-1,2-diamine derivatives are widely studied for their structural versatility and applications in catalysis, medicinal chemistry, and materials science. Below is a detailed comparison of N'-(1,1-dioxothiolan-3-yl)ethane-1,2-diamine with structurally or functionally related compounds:

Structural Analogues with Modified Substituents

Key Observations :

- The sulfone group in this compound distinguishes it from analogues with aromatic (e.g., chloroquinoline) or redox-active (e.g., ferrocenyl) substituents. This group improves hydrophilicity, which is advantageous in aqueous-phase applications .

- Schiff base derivatives (e.g., N,N'-Bis(4-chlorobenzylidene)ethane-1,2-diamine) exhibit strong metal coordination, whereas the sulfone-containing derivative may offer different binding modes due to its electron-withdrawing sulfone group .

Diamine Chain Length and Bioactivity

- Ethane-1,2-diamine vs. Propane-1,3-diamine :

- Compounds with ethane-1,2-diamine linkers (e.g., this compound) generally exhibit lower cytotoxicity compared to propane-1,3-diamine derivatives. For example, propane-1,3-diamine-linked compounds in antimycobacterial studies showed higher potency (MIC < 2 µg/mL) but elevated cytotoxicity (IC50 ~ 10 µM) .

- The shorter ethane-1,2-diamine chain likely reduces steric hindrance, enabling selective interactions with biological targets without compromising safety .

Biological Activity

N'-(1,1-Dioxothiolan-3-yl)ethane-1,2-diamine is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a dioxothiolan moiety, which contributes to its biological properties. The molecular formula is , and it has a molecular weight of 218.37 g/mol. Its structure allows for interactions with various biological targets, including enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate receptor activity. The compound may engage in the following mechanisms:

- Enzyme Inhibition : this compound has been shown to inhibit enzymes involved in metabolic pathways, potentially altering cellular functions.

- Receptor Interaction : The compound may bind to neurotransmitter receptors, influencing signal transduction pathways critical for various physiological processes.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 625–1250 µg/mL |

| Staphylococcus epidermidis | 500 µg/mL |

| Enterococcus faecalis | 625 µg/mL |

| Pseudomonas aeruginosa | 500 µg/mL |

| Escherichia coli | No significant activity |

The compound demonstrated excellent antifungal activity against Candida albicans, with MIC values indicating strong inhibition at low concentrations .

Case Studies

- Antibacterial Screening : A series of synthesized derivatives of this compound were tested for antibacterial activity. The results showed that compounds with modifications on the dioxothiolan ring exhibited enhanced potency against Gram-positive bacteria compared to their unmodified counterparts .

- Enzyme Inhibition Studies : In vitro assays indicated that this compound effectively inhibited the enzyme β-lactamase, which is responsible for antibiotic resistance in certain bacterial strains. This inhibition suggests potential applications in overcoming drug resistance .

Toxicity and Safety Profile

Preliminary toxicity assessments have shown that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects on human health.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.